Cas no 1895445-16-5 (2-1-(aminomethyl)cyclobutyl-4-methoxyphenol)

2-1-(aminomethyl)cyclobutyl-4-methoxyphenol 化学的及び物理的性質
名前と識別子
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- 2-1-(aminomethyl)cyclobutyl-4-methoxyphenol
- EN300-1756965
- 2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol
- 1895445-16-5
-
- インチ: 1S/C12H17NO2/c1-15-9-3-4-11(14)10(7-9)12(8-13)5-2-6-12/h3-4,7,14H,2,5-6,8,13H2,1H3
- InChIKey: VCYNTNHIJPBECD-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=CC=1C1(CN)CCC1)OC
計算された属性
- せいみつぶんしりょう: 207.125928785g/mol
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 55.5Ų
2-1-(aminomethyl)cyclobutyl-4-methoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1756965-0.5g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 0.5g |
$1111.0 | 2023-09-20 | ||
Enamine | EN300-1756965-0.25g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 0.25g |
$1065.0 | 2023-09-20 | ||
Enamine | EN300-1756965-10.0g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 10g |
$4974.0 | 2023-06-03 | ||
Enamine | EN300-1756965-1g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 1g |
$1157.0 | 2023-09-20 | ||
Enamine | EN300-1756965-1.0g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 1g |
$1157.0 | 2023-06-03 | ||
Enamine | EN300-1756965-5g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 5g |
$3355.0 | 2023-09-20 | ||
Enamine | EN300-1756965-10g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 10g |
$4974.0 | 2023-09-20 | ||
Enamine | EN300-1756965-2.5g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 2.5g |
$2268.0 | 2023-09-20 | ||
Enamine | EN300-1756965-0.1g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 0.1g |
$1019.0 | 2023-09-20 | ||
Enamine | EN300-1756965-0.05g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 0.05g |
$972.0 | 2023-09-20 |
2-1-(aminomethyl)cyclobutyl-4-methoxyphenol 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
2-1-(aminomethyl)cyclobutyl-4-methoxyphenolに関する追加情報
Introduction to 2-1-(aminomethyl)cyclobutyl-4-methoxyphenol (CAS No. 1895445-16-5) and Its Emerging Applications in Chemical Biology
2-1-(aminomethyl)cyclobutyl-4-methoxyphenol, identified by its Chemical Abstracts Service (CAS) number 1895445-16-5, is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its versatile pharmacological properties. This molecule, featuring a cyclobutyl ring linked to a phenolic moiety with a methoxy substituent and an aminomethyl group, presents an intriguing scaffold for drug discovery and molecular interaction studies. The presence of both basic and hydrophilic functional groups makes it a promising candidate for modulating biological pathways, particularly in the context of inflammatory responses and neuroprotective mechanisms.
The aminomethyl group at the 1-position of the cyclobutyl ring introduces a reactive site for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities. In contrast, the 4-methoxyphenol moiety contributes to the molecule's solubility and stability, facilitating its use in both in vitro and in vivo experimental settings. Recent studies have highlighted the potential of this compound as a scaffold for developing novel therapeutic agents, particularly in addressing chronic inflammatory conditions and neurodegenerative disorders.
One of the most compelling aspects of 2-1-(aminomethyl)cyclobutyl-4-methoxyphenol is its ability to interact with multiple biological targets. Preliminary research suggests that this compound may exert its effects by modulating the activity of enzymes involved in oxidative stress pathways, such as lipoxygenases and cyclooxygenases. The methoxyphenol group is known to possess antioxidant properties, which could contribute to its protective effects against cellular damage induced by reactive oxygen species (ROS). Furthermore, the aminomethyl group may facilitate interactions with proteins involved in signal transduction, potentially leading to the development of drugs that can regulate inflammatory cascades.
In light of these properties, researchers have explored the potential of 2-1-(aminomethyl)cyclobutyl-4-methoxyphenol as a lead compound for treating conditions characterized by excessive inflammation. For instance, studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in mammalian cell lines. This suggests that this compound may serve as a basis for developing anti-inflammatory therapies with improved efficacy and reduced side effects compared to existing treatments.
The cyclobutyl ring itself is an important structural feature that influences the compound's pharmacokinetic profile. Unlike linear aliphatic chains, the rigid cyclic structure can enhance binding affinity to certain biological targets while minimizing off-target effects. This characteristic makes 2-1-(aminomethyl)cyclobutyl-4-methoxyphenol particularly attractive for drug design, as it allows for fine-tuning of molecular interactions through structural modifications.
Recent advances in computational chemistry have further accelerated the exploration of 2-1-(aminomethyl)cyclobutyl-4-methoxyphenol's potential applications. Molecular docking simulations have revealed that this compound can bind effectively to various protein targets, including those implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to predict binding affinities and interaction modes using computational tools has significantly streamlined the process of identifying promising derivatives for further experimental validation.
Moreover, the synthesis of 2-1-(aminomethyl)cyclobutyl-4-methoxyphenol has been optimized through multi-step organic reactions, ensuring high yields and purity suitable for preclinical studies. The synthetic route involves key steps such as nucleophilic substitution reactions at the cyclobutyl ring followed by functionalization at the phenolic position. These methodologies have been refined to minimize hazardous byproducts, aligning with modern green chemistry principles.
The growing body of evidence supporting the biological activity of 2-1-(aminomethyl)cyclobutyl-4-methoxyphenol has prompted several pharmaceutical companies to investigate its commercial potential. Preclinical trials are underway to evaluate its safety profile and therapeutic efficacy in animal models of inflammation and neurodegeneration. Initial results are promising, indicating that this compound may offer significant benefits over existing treatments due to its dual-modulating action on multiple pathways.
From a chemical biology perspective, 2-1-(aminomethyl)cyclobutyl-4-methoxyphenol exemplifies how structural diversity can be leveraged to discover novel bioactive molecules. Its unique combination of functional groups provides a rich platform for exploring new therapeutic strategies across various disease areas. As research continues to uncover additional mechanisms of action and optimize synthetic methodologies, this compound is poised to play an increasingly important role in medicinal chemistry and drug development.
In conclusion, 2-1-(aminomethyl)cyclobutyl-4-methoxyphenol (CAS No. 1895445-16-5) represents a fascinating example of how structural innovation can drive advancements in chemical biology. Its potential applications in modulating inflammatory responses and protecting against neurodegenerative damage make it a valuable candidate for further exploration. With ongoing research efforts focused on optimizing its pharmacological properties and developing scalable synthetic routes, this compound holds promise for improving human health through innovative therapeutic interventions.
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